Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15814726
InChI: InChI=1S/C13H11BrO5/c1-3-18-12(16)9-8-5-7(14)4-6(2)10(15)11(8)19-13(9)17/h4-5,17H,3H2,1-2H3
SMILES:
Molecular Formula: C13H11BrO5
Molecular Weight: 327.13 g/mol

Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate

CAS No.:

Cat. No.: VC15814726

Molecular Formula: C13H11BrO5

Molecular Weight: 327.13 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate -

Specification

Molecular Formula C13H11BrO5
Molecular Weight 327.13 g/mol
IUPAC Name ethyl 5-bromo-2-hydroxy-7-methyl-8-oxocyclohepta[b]furan-3-carboxylate
Standard InChI InChI=1S/C13H11BrO5/c1-3-18-12(16)9-8-5-7(14)4-6(2)10(15)11(8)19-13(9)17/h4-5,17H,3H2,1-2H3
Standard InChI Key CFEWYTVKGRVFGL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(OC2=C1C=C(C=C(C2=O)C)Br)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a seven-membered cycloheptane ring fused to a furan moiety. Key substituents include:

  • A bromine atom at position 5, enhancing electrophilic reactivity.

  • A hydroxyl group at position 8, enabling hydrogen bonding and oxidation.

  • A methyl group at position 7, contributing to steric effects.

  • An ethyl ester at position 3, facilitating solubility in organic solvents.

The molecular formula is C₁₃H₁₁BrO₅, with a molecular weight of 327.13 g/mol.

Spectral and Physical Data

PropertyValue
CAS Number2222-25-5
Melting PointNot reported
Boiling PointNot reported
Density1.63 g/cm³ (estimated)
SolubilitySoluble in DMSO, THF, acetone
Purity≥95% (when available)

The compound’s instability under prolonged storage and sensitivity to moisture necessitate cold storage (2–8°C) in inert atmospheres.

Synthesis and Manufacturing

Historical Context

Early synthetic routes for cyclohepta[b]furan derivatives were reported in 1998, involving cyclization of ketoesters under acidic conditions . For example, (±)-(3aα,8aα)-ethyl 8β-hydroxy-6β-methyl-2-oxooctahydro-2H-cyclohepta[b]furan-3-carboxylate was synthesized via intramolecular lactonization, providing a template for halogenation strategies .

Modern Methodologies

Recent advances employ dearomative (4 + 3) cycloadditions to construct the cyclohepta[b]furan core. A 2024 study demonstrated the reaction of 2-vinylindoles with bromocyclopentanones in fluorinated solvents (e.g., 2,2,2-trifluoroethanol), yielding cycloadducts in 68–79% yields . For ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo derivatives, critical steps include:

  • Halogenation: Electrophilic bromination at position 5 using N-bromosuccinimide.

  • Oxidation: Controlled oxidation of the hydroxyl group to a ketone, though over-oxidation must be avoided.

  • Esterification: Introduction of the ethyl ester via Steglich esterification.

Chemical Reactivity and Functionalization

Hydroxyl Group Transformations

The 8-hydroxy group participates in:

  • Oxidation: Forms a ketone or aldehyde using Jones reagent or PCC, enabling further cross-coupling.

  • Etherification: Reacts with alkyl halides to produce ether derivatives.

  • Acylation: Acetylated with acetic anhydride for protective group strategies.

Bromine Substitution

The 5-bromo substituent undergoes:

  • Nucleophilic Aromatic Substitution: Displacement by amines or alkoxides.

  • Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids to introduce aryl/heteroaryl groups .

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/EtOH), yielding a precursor for amide or anhydride synthesis.

Applications in Pharmaceutical Research

Drug Intermediate Utility

The compound’s reactivity profile makes it valuable for synthesizing:

  • Kinase Inhibitors: Functionalization at position 5 enhances ATP-binding pocket interactions.

  • Antiviral Agents: Bromine atoms improve binding to viral proteases .

Future Directions and Research Opportunities

Process Optimization

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes using chiral ligands.

  • Flow Chemistry: Continuous-flow systems to improve cycloaddition yields .

Biomedical Exploration

  • PROTAC Development: Utilizing the bromine site for E3 ligase recruitment.

  • CNS Drug Design: Enhancing blood-brain barrier penetration via ester prodrugs.

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